molecular formula C20H14BrN3O3 B11101185 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate

Cat. No.: B11101185
M. Wt: 424.2 g/mol
InChI Key: IBKREOIXHBWKQM-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE is a complex organic compound that features a pyridine ring, a hydrazone linkage, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE typically involves a multi-step process:

    Formation of the Hydrazone Linkage: This step involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Coupling with 4-Formylphenyl 3-Bromobenzoate: The hydrazone intermediate is then reacted with 4-formylphenyl 3-bromobenzoate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The hydrazone linkage can interact with various enzymes or receptors, potentially inhibiting or activating them. The bromobenzoate moiety may also play a role in binding to specific sites within biological systems, affecting pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-BROMOBENZOATE: Similar structure but with a different position of the bromine atom.

    4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-CHLOROBENZOATE: Similar structure but with chlorine instead of bromine.

Uniqueness

The unique combination of the pyridine ring, hydrazone linkage, and bromobenzoate moiety in 4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE provides it with distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H14BrN3O3

Molecular Weight

424.2 g/mol

IUPAC Name

[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C20H14BrN3O3/c21-17-5-1-3-15(11-17)20(26)27-18-8-6-14(7-9-18)12-23-24-19(25)16-4-2-10-22-13-16/h1-13H,(H,24,25)/b23-12+

InChI Key

IBKREOIXHBWKQM-FSJBWODESA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.